3-bromo-4,5-dimethoxybenzamide is classified as a substituted benzamide with the molecular formula . The compound features a bromine atom and two methoxy groups on a benzene ring, which contribute to its unique chemical behavior. It is primarily utilized as an intermediate in the synthesis of more complex organic molecules and has been investigated for potential biological activities such as antimicrobial and antioxidant properties .
The synthesis of 3-bromo-4,5-dimethoxybenzamide typically begins with the bromination of 4,5-dimethoxybenzamide. A common method involves electrophilic bromination using bromine or N-bromosuccinimide (NBS) under acidic conditions. This reaction introduces the bromine atom into the aromatic ring.
Technical Details:
The molecular structure of 3-bromo-4,5-dimethoxybenzamide consists of a benzene ring substituted with:
3-bromo-4,5-dimethoxybenzamide can participate in several types of chemical reactions:
The mechanism of action for 3-bromo-4,5-dimethoxybenzamide involves its interaction with specific biological targets. The presence of bromine and methoxy groups enhances its reactivity and binding affinity towards enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects depending on the context of its application .
Physical data such as melting point and solubility are crucial for practical applications in synthesis and analysis .
3-bromo-4,5-dimethoxybenzamide has several important applications:
3-Bromo-4,5-dimethoxybenzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position and methoxy groups (-OCH₃) at the 4- and 5-positions of the benzene ring, terminating in a carboxamide group (-C(O)NH₂). Its systematic IUPAC name is 3-bromo-4,5-dimethoxybenzamide. The compound has the CAS Registry Number 712294-58-1, validated through a check-digit calculation where the weighted sum (8×7 + 7×1 + 6×2 + 5×2 + 4×9 + 3×4 + 2×5 + 1×8 = 151) modulo 10 equals the check digit 1 [1]. The molecular formula is C₉H₁₀BrNO₃, corresponding to a molecular weight of 260.087 g/mol [1]. Common synonyms include 3-bromo-4,5-dimethoxybenzamide, reflecting its substitution pattern. Its structure differentiates it from positional isomers like 2-bromo-4,5-dimethoxybenzamide (CAS 82463-75-0) and 4-bromo-3,5-dimethoxybenzamide (CAS 857285-30-4), which exhibit distinct physicochemical and biological properties [8] [10].
Table 1: Key Identifiers of 3-Bromo-4,5-dimethoxybenzamide
Property | Value |
---|---|
CAS Registry Number | 712294-58-1 |
IUPAC Name | 3-Bromo-4,5-dimethoxybenzamide |
Molecular Formula | C₉H₁₀BrNO₃ |
Molecular Weight | 260.087 g/mol |
Synonyms | 3-Bromo-4,5-dimethoxybenzamide |
The synthesis and application of 3-bromo-4,5-dimethoxybenzamide emerged prominently in the early 21st century alongside targeted drug discovery efforts. It serves as a versatile intermediate in medicinal chemistry, particularly in developing kinase inhibitors. Its documented use in scientific literature begins around 2013–2014, where it featured in the synthesis of biphenyl urea derivatives designed as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors [1]. Researchers like Wang, Gao, and colleagues utilized this benzamide to construct molecular scaffolds mimicking planar quinazoline structures, leveraging its bromine atom for palladium-catalyzed cross-coupling reactions [1]. The compound’s commercial availability from suppliers such as Shanghai Yui Sifluo Co. Ltd. and Josun International Limited further facilitated its adoption in drug discovery programs [1]. Historically, its development parallels advances in benzamide chemistry, including earlier work on antipsychotic agents like remoxipride, though 3-bromo-4,5-dimethoxybenzamide itself is not a drug metabolite [9].
This compound holds dual significance in medicinal and synthetic chemistry due to its structural modularity and bioactive potential:
Medicinal Chemistry Applications: 3-Bromo-4,5-dimethoxybenzamide is a critical precursor in designing VEGFR-2 inhibitors, a target for anticancer therapeutics. In seminal work by Gao et al. (2014) and Wang et al. (2014), it was incorporated into biphenyl urea derivatives (e.g., compound T7) exhibiting nanomolar inhibitory activity (IC₅₀ = 1.08 nM against VEGFR-2) [1]. The bromine atom enables further functionalization via cross-coupling, while the dimethoxy groups enhance solubility and influence binding interactions. These inhibitors disrupt tumor angiogenesis by blocking VEGF signaling pathways [1] [9].
Synthetic Versatility: The bromo and amide groups serve as handles for diverse transformations. The bromine participates in metal-catalyzed couplings (e.g., Suzuki, Heck), enabling aryl-aryl bond formation essential for bioactive molecule assembly. Concurrently, the amide can be dehydrated to nitriles, reduced to amines, or hydrolyzed to carboxylic acids. This flexibility is exemplified in routes to salicylaldoxime-based VEGFR-2 inhibitors, where the benzamide scaffold is elaborated into pseudo six-membered rings via intramolecular hydrogen bonding [1].
Table 2: Key Applications of 3-Bromo-4,5-dimethoxybenzamide in Drug Discovery
Application Area | Role | Outcome |
---|---|---|
VEGFR-2 Inhibitors | Biphenyl urea precursor | IC₅₀ values down to 1.08 nM [1] |
Anticancer Agents | Core scaffold for kinase inhibition | Potent antiproliferative activity [1] |
Molecular Diversity | Substrate for cross-coupling reactions | Access to complex polyaromatic systems [1] |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0